Chemical properties of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Chemical properties of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
An In-depth Technical Guide to the Chemical Properties of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document is structured to provide not only factual data but also insights into the experimental rationale and strategic applications of this molecule in research and development.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic system in the field of medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a structural component of several marketed drugs, including the anxiolytics alpidem and zolpidem.[2] This class of compounds exhibits a wide spectrum of biological activities, making them attractive candidates for drug discovery programs targeting cancer, inflammation, and infectious diseases.[2][3] The molecule 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile incorporates this key scaffold, functionalized with a benzonitrile group at the 2-position and a bromine atom at the 3-position. This specific arrangement of functional groups offers a unique combination of a biologically active core with a versatile synthetic handle (the bromo group) for further chemical modification.
Physicochemical and Spectroscopic Profile
While specific experimental data for this exact molecule is not extensively published, its properties can be reliably predicted based on well-characterized analogs.[4]
Table 1: Core Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₈BrN₃ | Calculated |
| Molecular Weight | 298.14 g/mol | Calculated |
| CAS Number | 55843-91-9 (unbrominated precursor) | [5] |
| Physical Form | Expected to be a solid at room temperature. | |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Table 2: Predicted Spectroscopic Data
The following table outlines the expected spectroscopic characteristics, which are crucial for the identification and structural confirmation of the compound. These predictions are based on data from closely related bromo-imidazo[1,2-a]pyridine derivatives.[4][6]
| Technique | Expected Key Peaks/Signals | Interpretation |
| ¹H NMR | δ 8.5-7.0 ppm | Aromatic protons of the imidazo[1,2-a]pyridine and benzonitrile rings. The exact shifts and coupling constants will depend on the substitution pattern. |
| ¹³C NMR | δ 160-110 ppm | Aromatic carbons. The carbon bearing the bromine (C3) and the nitrile carbon will have characteristic shifts. |
| IR (KBr, ν cm⁻¹) | ~2230-2220 cm⁻¹ | Characteristic strong absorption for the C≡N (nitrile) stretch. |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretching. | |
| ~1640-1450 cm⁻¹ | C=C and C=N stretching of the aromatic rings. | |
| Mass Spec. (ESI) m/z | ~298/300 [M+H]⁺ | Molecular ion peak showing a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units). |
Synthesis and Purification
The synthesis of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be logically approached in a two-step sequence: first, the construction of the 2-arylimidazo[1,2-a]pyridine core, followed by regioselective bromination.
Step 1: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile
The most common and efficient method for constructing the 2-arylimidazo[1,2-a]pyridine scaffold is the cyclocondensation reaction between a 2-aminopyridine and an α-haloketone.[7][8] In this case, 2-aminopyridine is reacted with 2-bromo-1-(4-cyanophenyl)ethanone.
Step 2: Regioselective Bromination
Electrophilic aromatic substitution on the 2-arylimidazo[1,2-a]pyridine ring occurs preferentially at the C3 position.[9] This regioselectivity is governed by the electronic nature of the heterocyclic system, where the intermediate formed by attack at C3 is more stable than the one formed by attack at C2.[10] Common brominating agents like N-Bromosuccinimide (NBS) can be employed for this transformation.
Visualizing the Synthetic Workflow
Caption: Figure 1: Proposed Synthesis of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-cyanophenyl)ethanone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Aqueous Ethanol (1:1 v/v)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Ethyl acetate, Hexane, Chloroform, Saturated Sodium Bicarbonate solution, Brine
-
Anhydrous Sodium Sulfate
Procedure:
Step 1: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile [7]
-
Dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(4-cyanophenyl)ethanone (1.0 eq) in aqueous ethanol (1:1 v/v).
-
To this solution, add DBU (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.
-
Upon completion, extract the product with chloroform or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
-
Dissolve the product from Step 1 (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography to yield 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile as a solid.
Reactivity and Derivatization Potential
The true value of 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile in drug discovery lies in its potential for chemical elaboration. The key functional groups offer distinct opportunities for diversification.
-
The C3-Bromo Group: This is the most versatile functional group for derivatization. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: To install alkyne functionalities.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.
-
-
The Benzonitrile Group: This group is an electronic-withdrawing moiety and a potential hydrogen bond acceptor. It can also be chemically transformed:
-
Hydrolysis: To a carboxylic acid, which can then be converted to amides or esters.
-
Reduction: To a primary amine (aminomethyl group), providing a site for further functionalization.
-
Visualizing Derivatization Pathways
Caption: Figure 2: Potential Derivatization Reactions
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutics. Derivatives have shown potent activity as:
-
Kinase Inhibitors: Many imidazo[1,2-a]pyridine-based compounds have been investigated as inhibitors of various kinases involved in cancer cell signaling pathways.[3]
-
Anticancer Agents: The scaffold is present in numerous compounds with demonstrated cytotoxicity against a range of cancer cell lines.[3]
-
Anti-Inflammatory Agents: Certain derivatives have shown potential in modulating inflammatory responses.[11]
-
Antiviral Agents: Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of viral polymerases, for example, in the context of the influenza virus.[11]
4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile represents a strategically designed starting point for building libraries of novel compounds aimed at these and other biological targets. Its synthetic accessibility and potential for diversification make it a valuable tool for medicinal chemists and drug discovery teams.
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